4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine
Description
Properties
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-9-1-2-10-18)8-5-15-3-6-16(7-4-15)24(21,22)19-11-13-23-14-12-19/h3-4,6-7H,1-2,5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPBCWMUBSHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties. The synthesis, characterization, and biological evaluations of this compound will be detailed, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H24N2O4S. The compound features a morpholine ring, a sulfonyl group, and a pyrrolidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 368.46 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 6 |
| Rotatable Bonds | 8 |
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with a sulfonyl chloride derivative followed by the introduction of the pyrrolidine moiety through a nucleophilic substitution reaction. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Antibacterial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Case Study:
A study evaluated the antibacterial efficacy of several sulfonamide derivatives against common pathogens. The results indicated that the compound exhibited an IC50 value comparable to established antibiotics, suggesting its potential as an effective antibacterial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been linked to its ability to inhibit key enzymes involved in inflammatory pathways. Sulfonamides have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Research Findings:
In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a promising application in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Data:
- AChE Inhibition: The compound showed promising inhibition with an IC50 value of 2.14 µM, indicating strong potential for treating conditions like Alzheimer's disease.
- Urease Inhibition: It demonstrated significant urease inhibitory activity with IC50 values lower than many existing urease inhibitors, positioning it as a candidate for further development in treating urease-related disorders .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Morpholine Derivatives: The target compound and Fomocine share a morpholine core but differ in substituents. Fomocine’s phenoxymethyl group confers local anesthetic properties, while the sulfonyl-pyrrolidine moiety in the target compound may enhance CNS penetration or receptor specificity . Dextromoramide’s diphenyl and ketone groups increase lipophilicity, aligning with its opioid activity, whereas the target compound’s sulfonyl group likely reduces metabolic degradation compared to ester or ketone linkages .
Sulfonyl-Containing Compounds :
- TAK-652 and the target compound both incorporate sulfonyl groups linked to aromatic rings. In TAK-652, this group contributes to CXCR4 antagonism by stabilizing interactions with aspartate residues in the receptor . Similar mechanisms may apply to the target compound, though its pyrrolidine moiety could modulate selectivity.
Regulatory and Synthetic Considerations: Dextromoramide’s controlled status underscores the pharmacological potency of morpholine-pyrrolidine hybrids, suggesting the target compound may require rigorous evaluation if bioactive . Industrial synthesis of morpholinone derivatives (e.g., 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one) emphasizes the scalability of similar sulfonyl-morpholine frameworks, though the target compound’s 3-oxo-pyrrolidinylpropyl chain may necessitate specialized reagents .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Chemical Data
Key Insights:
- Pyrrolidine and morpholine rings may synergize to target amine receptors (e.g., sigma or opioid receptors), analogous to Dextromoramide’s psychotropic effects .
Environmental and Industrial Considerations
- Fluorinated sulfonamides (e.g., ) exhibit environmental persistence due to C-F bonds, whereas the target compound’s lack of fluorine may reduce ecological impact .
- Industrial synthesis routes for morpholine derivatives () suggest feasible large-scale production, though the 3-oxo-pyrrolidinylpropyl side chain could require oxazolidinone-like intermediates .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine, and how can reaction conditions be optimized for reproducibility?
- Methodology : Multi-step synthesis often involves coupling a pyrrolidine-propyl intermediate with a sulfonyl-morpholine moiety. Key steps include:
- Step 1 : Formation of the 3-oxo-3-(1-pyrrolidinyl)propyl group via nucleophilic substitution (e.g., using pyrrolidine and β-keto esters under basic conditions) .
- Step 2 : Sulfonylation of the phenyl group using morpholine-4-sulfonyl chloride, typically in anhydrous dichloromethane with triethylamine as a base .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C during sulfonylation) and using inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : H and C NMR confirm the morpholine sulfonyl group (δ ~3.6 ppm for morpholine protons) and pyrrolidine-propyl linkage (δ ~1.8–2.5 ppm) .
- HPLC-MS : Purity assessment (>98%) via reverse-phase C18 columns with UV detection at 254 nm; ESI-MS identifies [M+H] peaks .
- FT-IR : Key bands include sulfonyl S=O (1350–1150 cm) and amide C=O (1680–1640 cm) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 200°C (TGA data), with no degradation at room temperature for 6 months in dark, anhydrous environments .
- Light Sensitivity : Photo-degradation observed under UV light (λ = 365 nm), necessitating amber glass storage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values (e.g., 5–50 µM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration variations).
- Resolution : Standardize assays using recombinant enzymes (e.g., EGFR kinase) with fixed ATP levels (1 mM) and include positive controls (e.g., gefitinib) .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- In Silico Workflow :
- Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction to targets like PI3Kγ (PDB: 1ES7). Key interactions: sulfonyl group with Lys833 and morpholine with Asp841 .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable) .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk .
Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?
- Challenges :
- Byproduct Formation : Over-sulfonylation during scale-up generates bis-sulfonyl derivatives.
- Mitigation : Use stoichiometric control (1:1.05 molar ratio of phenyl intermediate to sulfonylating agent) and inline FT-IR monitoring .
- Purification : Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities .
Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) affect pharmacological properties?
- SAR Insights :
- Piperidine Analog : Increased steric bulk reduces kinase inhibition (IC > 100 µM vs. 5 µM for pyrrolidine) due to poor fit in ATP-binding pockets .
- Sulfonyl Group Removal : Abolishes activity, confirming its role in hydrogen bonding with catalytic lysine residues .
Methodological Notes
- Contradiction Handling : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve peak overlaps .
- Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, catalyst lot numbers) to minimize batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
